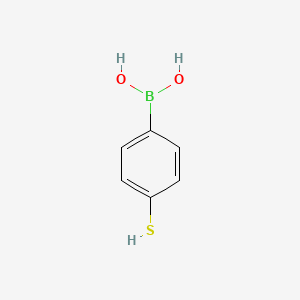
4-Mercaptophenylboronic acid
Descripción general
Descripción
4-Mercaptophenylboronic acid is a stable boronic acid that can be used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to prepare useful building blocks via C-C bond formation .
Synthesis Analysis
A simple approach was proposed to synthesize 4-Mercaptophenylboronic acid functionalized magnetic nanoparticles via the interaction between Fe and SH . The as-prepared nanoparticles were successfully applied for the efficient analysis of glycopeptides in complex bio-samples with sensitivity and selectivity .Molecular Structure Analysis
4-Mercaptophenylboronic acid was investigated experimentally by vibrational spectroscopy. The molecular structure and spectroscopic parameters were studied by computational methods . The molecular dimer was investigated for intermolecular hydrogen bonding .Chemical Reactions Analysis
Boronic acids, including 4-Mercaptophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . A fluorescence sensor prepared by the immobilization of 4-Mercaptophenylboronic acid on a gold CD-trode was used to determine the concentration of monosaccharides down to picomolar levels .Physical And Chemical Properties Analysis
4-Mercaptophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 329.4±44.0 °C at 760 mmHg, and a flash point of 153.0±28.4 °C . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Glucose Detection
4-Mercaptophenylboronic Acid has been used in the design and development of efficient biotechnology for the sensitive and selective monitoring of glucose . A surface-enhanced Raman scattering (SERS) detection of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructure (SiO2@Au@Ag@4-MPBA) was reported for quantitative, selective detection of glucose in physiologically relevant concentration .
Synthesis of Functionalized Nanoparticles
4-Mercaptophenylboronic Acid has been used to synthesize functionalized nanoparticles . These nanoparticles can be used for glucose detection and glyciopeptide enrichment .
Enrichment of Glycoproteins and Glycopeptides
4-Mercaptophenylboronic Acid can be used to functionalize Fe3O4-C-Au magnetic microspheres to synthesize core−shell structure Fe3O4-C-Au magnetic microspheres for the selective enrichment of glycoproteins and glycopeptides .
Plasmon-Driven Reactions
4-Mercaptophenylboronic Acid has been studied in plasmon-driven reactions on plasmonic nanoparticles . These reactions occur under significantly different conditions from those of classical organic synthesis and provide a promising pathway for enhancing the efficiency of various chemical processes .
Surface-Enhanced Raman Scattering (SERS)
4-Mercaptophenylboronic Acid has been used in Surface-Enhanced Raman Scattering (SERS) studies . SERS is a spectroscopic technique involving localized surface plasmon resonance (LSPR) excitation, which markedly enhances the electromagnetic field near plasmonic metal nanostructures .
Study of Deboronation Reactions
The experimental conditions of 4-Mercaptophenylboronic Acid deboronation on Ag nanoparticles have been investigated using SERS . The level of deboronation strongly depends on both the morphology of the system and the excitation laser wavelength and power .
Mecanismo De Acción
- Role : The interaction with diols allows MPBA to form reversible complexes, which can be exploited for various applications, including sensing and chemical synthesis .
- Interaction with Targets : MPBA chemisorbs well to surfaces (e.g., silver nanoparticles) through its thiol group. It can subsequently bind to diols, enabling the detection of various biological structures via surface-enhanced Raman scattering (SERS) .
- Resulting Changes : Upon binding to diols, MPBA forms stable complexes. However, deboronation does not occur under typical conditions .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Direcciones Futuras
4-Mercaptophenylboronic acid has been used in the development of a SERS-based biosensor for a variety of biomedicine applications . It has also been used in the development of a rapid, ultrasensitive, and quantitative lateral flow immunoassay (LFA) strip for simultaneous detection of respiratory bacteria .
Propiedades
IUPAC Name |
(4-sulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSUPMVIZXUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403236 | |
| Record name | 4-Mercaptophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptophenylboronic acid | |
CAS RN |
237429-33-3 | |
| Record name | 4-Mercaptophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MERCAPTOPHENYLBORONIC AICD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester](/img/structure/B1229202.png)
![1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone](/img/structure/B1229203.png)

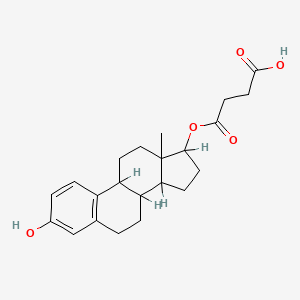
![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide](/img/structure/B1229206.png)
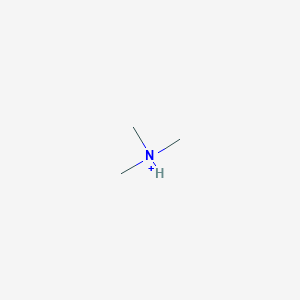


![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)

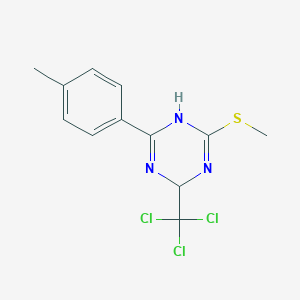
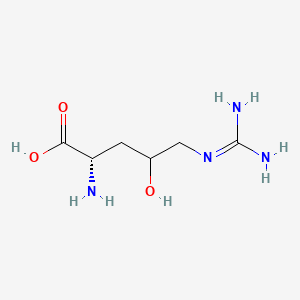
![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)
![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)